molecular formula C18H19FN2O5S B4767401 ethyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}amino)benzoate

ethyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}amino)benzoate

Cat. No.: B4767401
M. Wt: 394.4 g/mol
InChI Key: PGRSAVXCICQTSL-UHFFFAOYSA-N
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Description

Ethyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}amino)benzoate is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

The synthesis of ethyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the sulfonyl chloride: The reaction of 4-fluorobenzenesulfonyl chloride with N-methylglycine under basic conditions to form the corresponding sulfonamide.

    Coupling with ethyl 4-aminobenzoate: The sulfonamide is then coupled with ethyl 4-aminobenzoate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

Ethyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in biochemical assays to study enzyme inhibition or protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals or as a building block for advanced materials.

Mechanism of Action

The mechanism of action of ethyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}amino)benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The fluorine atom can enhance the compound’s binding affinity to its target by forming hydrogen bonds or van der Waals interactions. The ester group can undergo hydrolysis to release the active form of the compound in biological systems.

Comparison with Similar Compounds

Ethyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}amino)benzoate can be compared with similar compounds such as:

    Ethyl 4-({N-[(4-methoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzoate: This compound has a methoxy group instead of a fluorine atom, which may affect its reactivity and binding properties.

    Ethyl 4-({N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}amino)benzoate: The presence of a chlorine atom instead of fluorine can lead to different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which can provide a balance of reactivity and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 4-[[2-[(4-fluorophenyl)sulfonyl-methylamino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O5S/c1-3-26-18(23)13-4-8-15(9-5-13)20-17(22)12-21(2)27(24,25)16-10-6-14(19)7-11-16/h4-11H,3,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRSAVXCICQTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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